molecular formula C18H26O9 B167206 Juniperoside CAS No. 135743-09-8

Juniperoside

Cat. No. B167206
M. Wt: 386.4 g/mol
InChI Key: SGVIOKXMBPTKTD-BJKOHBGFSA-N
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Description

Juniperoside is a compound that has been isolated from the MeOH extract of the leaves and stems of Juniperus occidentalis Hook . It is a glycoside of seven acetophenone derivatives .


Synthesis Analysis

Juniperosides have been isolated from the MeOH extract of the leaves and stems of Juniperus occidentalis Hook . The extraction process involved the use of silica gel, ODS, and Sephadex LH-20 column chromatography and HPLC purification .


Molecular Structure Analysis

The molecular formula of Juniperoside is C15H20O7 . The structure of Juniperoside has been successfully elucidated using a variety of spectroscopic techniques .

Scientific Research Applications

Isolation and Structural Analysis Juniperoside, identified as a phenylpropane glycoside, has been isolated from Juniperus phoenicea, along with other compounds. Its structure was primarily determined through mass and NMR spectroscopy, highlighting its significance in phytochemical research (Comte, Chulia, Vercauteren, & Allais, 1996).

Cell Cycle Progression and Cancer Research Juniperoside A, a variant of juniperoside, has shown potential in cancer research. Found in Juniperus communis, it inhibits cell cycle progression in CaLu-6 cells, indicating potential use in cancer treatment research (De Marino, Cattaneo, Festa, Zollo, Iaccio, Ammendola, Incollingo, & Iorizzi, 2011).

Identification in Various Juniperus Species Research on Juniperus occidentalis has led to the discovery of new glycosides, including juniperosides III–XI. This study emphasizes the diversity of juniperoside-related compounds in different species and their potential applications in natural product research (Inatomi, Murata, Inada, Nakanishi, Lang, & Murata, 2012).

Antimicrobial Properties Juniperus oxycedrus, through its extracts, has shown antimicrobial properties. These findings are vital in the search for new antimicrobial agents, particularly in addressing drug-resistant pathogens (Karaman, Şahin, Güllüce, Oğütcü, Şengül, & Adıgüzel, 2003).

Anti-mycobacterial Activity Extracts from Juniperus communis demonstrate anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis and validates the traditional use of this plant in indigenous medicine (Carpenter, O'Neill, Picot, Johnson, Robichaud, Webster, & Gray, 2012).

Anti-Inflammatory and Immunomodulatory Activities Studies on Juniperus species reveal significant anti-inflammatory and immunomodulatory activities. This research opens up possibilities for using Juniperus-derived compounds in treating inflammatory disorders and modulating immune responses (Schepetkin, Faulkner, Nelson-Overton, Wiley, & Quinn, 2005).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIOKXMBPTKTD-BJKOHBGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Juniperoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y Champavier, G Comte, J Vercauteren, DP Allais… - Phytochemistry, 1999 - Elsevier
Four norterpenoid glucosides have been characterized along with a sesquiterpenoid glucoside from the aerial parts of Juniperus phynicea and Galega officinalis. Among these five …
Number of citations: 82 www.sciencedirect.com
G Comte, DP Allais, AJ Chulia, J Vercauteren… - Phytochemistry, 1997 - Elsevier
… We have reported on the presence in this plant of three phenylpropane glycosides, juniperoside, rosarin and skimmin [9], and two furanone glucosides derivatives, psydrin and …
Number of citations: 48 www.sciencedirect.com
EJ Jeong, H Seo, H Yang, J Kim… - Journal of Enzyme …, 2012 - Taylor & Francis
Inflammation is an essential host defense system particularly in response to infection and injury; however, excessive or undesirable inflammatory responses contribute to acute and …
Number of citations: 35 www.tandfonline.com
DL Zeng, CY Wang, HQ Gao, DF Chen… - Natural Product …, 2021 - Taylor & Francis
Anti-complementary activity-guided fractionation led to the isolation of a new abietane diterpene (1) and twenty-five known compounds (2–26) from the twigs and leaves of Juniperus …
Number of citations: 6 www.tandfonline.com
G Comte, AJ Chulia, J Vercauteren, DP Allais - Planta medica, 1996 - thieme-connect.com
Juniperoside, a new 9-O [β-D-glucopyranoside]-3, 4, 5-trimethoxycinnamyl alcohol has been isolated along with the 9-O-[α-L-arabinofuranosyl-(1→ 6)-β-D-glucopyranoside] cinnamyl …
Number of citations: 35 www.thieme-connect.com
NK Ban, LH Truong, TM Linh, NC Mai… - Vietnam Journal of …, 2020 - Wiley Online Library
… ,8R,8′R)-5,5′-dimethoxylariciresinol (6), juniperoside (7) were isolated from the leaves of … spectroscopic data of 7 were found to match with the corresponding data of juniperoside.[9] …
Number of citations: 1 onlinelibrary.wiley.com
G Comte, J Vercauteren, AJ Chulia, DP Allais… - Phytochemistry, 1997 - Elsevier
… glycosides (juniperoside. rosarin and skimmin) [S] and two furanone glucoside derivatives (psydrin and phoenicein) [6] in this species. More recently. …
Number of citations: 48 www.sciencedirect.com
S De Marino, F Cattaneo, C Festa, F Zollo… - Planta …, 2011 - thieme-connect.com
… extract of the fresh ripe berries of Juniperus communis (Cupressaceae) together with sixteen known compounds and a new dihydrobenzofuran lignan glycoside named juniperoside A. …
Number of citations: 32 www.thieme-connect.com
Y LI - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents of 95% ethanol extract of Ribes mandshuricum. Methods A total of 27 compounds were isolated from R. mandshuricum using a …
Number of citations: 5 pesquisa.bvsalud.org
Y Inatomi, H Murata, A Inada, T Nakanishi… - Journal of natural …, 2013 - Springer
… Taken together, these data led us to assume that 2 was a pentosyl derivative of juniperoside III (1). Analysis by 1 H- and 13 C-NMR spectra revealed signals for a β-glucopyranosyl (J 1…
Number of citations: 6 link.springer.com

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